2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one
Description
The compound 2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one is a structurally complex molecule featuring a 1H-1,3-benzodiazole core substituted at the 2-position with a sulfanyl group linked to a 3-methylphenoxyethyl chain. The ethanone moiety at the 1-position is further substituted with a piperidin-1-yl group. This architecture combines a heterocyclic benzodiazole system, a thioether linkage, and a piperidine ring, which are pharmacologically relevant motifs.
Properties
IUPAC Name |
2-[2-[2-(3-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-18-8-7-9-19(16-18)28-14-15-29-23-24-20-10-3-4-11-21(20)26(23)17-22(27)25-12-5-2-6-13-25/h3-4,7-11,16H,2,5-6,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFDIQAYIKOEJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzimidazole derivative with a suitable thiol compound under basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a piperidine derivative in the presence of a suitable base.
Final Coupling: The final step involves coupling the intermediate with 3-methylphenoxyethyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzimidazole ring or the piperidine ring, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole or piperidine derivatives.
Substitution: Various substituted derivatives depending on the nature of the substituent.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has potential as a bioactive molecule, with studies investigating its interactions with biological targets such as enzymes and receptors.
Medicine: The compound may exhibit pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Cores
- 6-{[2-(4-Benzylpiperidin-1-yl)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one (CAS 1195865-71-4): This compound replaces the benzodiazole core with a benzoxazolone ring and features a sulfinyl (sulfoxide) group instead of a sulfanyl (thioether) linkage. The benzylpiperidine chain in this analogue may enhance lipophilicity, whereas the target compound’s piperidinyl ethanone moiety introduces a ketone functional group, which could influence conformational flexibility and metabolic stability .
- 2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone: This analogue substitutes the benzodiazole with a pyrazole ring and incorporates a thiazolidinone-sulfanylidene system. The pyrazole’s smaller aromatic system may reduce π-π stacking interactions compared to benzodiazole.
Ethanone Derivatives with Sulfur-Containing Substituents
- 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one: This compound shares the ethanone backbone but replaces the benzodiazole-piperidine system with a phenylsulfonyl group. The sulfonyl group is highly electron-withdrawing, which may reduce nucleophilic susceptibility compared to the target compound’s thioether.
- 2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one: Featuring a methylsulfonyl group, this derivative exhibits increased solubility in polar solvents due to the sulfone’s strong polarity. In contrast, the thioether in the target compound offers greater lipophilicity, which may enhance membrane permeability .
Piperidine-Containing Analogues
- (2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one: This compound incorporates a triazole ring and a piperidine-substituted phenyl group. The conjugated enone system introduces additional reactivity compared to the target’s ethanone .
- 1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one: This piperazine-containing analogue shares the ethanone-piperidine motif but includes a triazole-pyrimidine hybrid system.
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely involves coupling a preformed 2-sulfanylbenzodiazole intermediate (e.g., CAS 313518-10-4 ) with a piperidinyl ethanone moiety via nucleophilic substitution or amidation, analogous to methods in and .
- Structure-Activity Relationships (SAR): The benzodiazole core and thioether linkage may confer greater metabolic stability compared to sulfonyl or sulfinyl analogues, which are prone to oxidative degradation. The piperidinyl ethanone group could enhance binding to amine receptors or enzymes, as seen in piperidine-containing CNS drugs .
- Further studies should explore its inhibition of enzymes like acetylcholinesterase or cytochrome P450 isoforms.
Biological Activity
The compound 2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C17H22N2O2S
- Molecular Weight : 318.44 g/mol
- IUPAC Name : this compound
This compound contains a benzodiazole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects. Here are some key findings:
Antimicrobial Activity
Research indicates that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives of benzodiazole have shown effectiveness against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymes .
Anticancer Properties
Several studies have highlighted the anticancer potential of benzodiazole derivatives. For example:
- Case Study : A derivative with a similar structure was tested against various cancer cell lines and demonstrated cytotoxic effects by inducing apoptosis through the activation of caspase pathways .
- Mechanism : The compound may interact with DNA or inhibit specific kinases involved in cancer cell proliferation.
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. Compounds containing piperidine rings have been noted for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Data Tables
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Reduction in cytokine levels |
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its potential therapeutic applications:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell growth.
- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways, particularly in inflammatory responses.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
